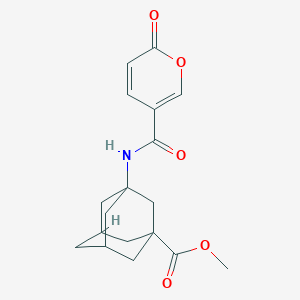

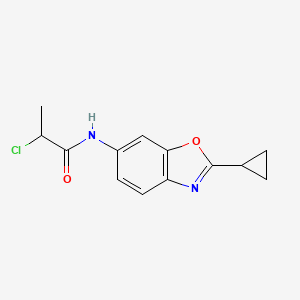

(1r,3s,5R,7S)-methyl 3-(2-oxo-2H-pyran-5-carboxamido)adamantane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

This involves the use of various techniques to determine the arrangement of atoms within a molecule and the bonds between them. Techniques can include X-ray crystallography, NMR spectroscopy, and others .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the compound reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, and stability. Techniques used can include various forms of spectroscopy, chromatography, and others .Applications De Recherche Scientifique

Electrochemical Synthesis and Fluorination

One study discusses the electrochemical synthesis of methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate for synthesizing trifluoroamantadine, through the electrochemical fluorination of methyl adamantane-1-caroxylate. This process involves the use of pyridine–5HF under constant current conditions, highlighting an innovative approach to introducing fluorine atoms into the adamantane framework, which could impact the development of new pharmaceuticals and agrochemicals (Monoi & Hara, 2012).

Polymer Science Applications

Research on new polyamides containing adamantyl and diamantyl moieties in the main chain has been conducted, showcasing the synthesis of these polymers through direct polycondensation. The study emphasizes the solubility, mechanical strength, and thermal properties of the polyamides, suggesting their potential use in high-performance materials due to their inherent rigidity and thermal stability (Chern et al., 1998).

Antiviral Activity of Adamantane Derivatives

Another area of interest is the synthesis and evaluation of new adamantane derivatives for antiviral activity. For example, compounds have been synthesized and tested against the smallpox vaccine virus, demonstrating the potential of adamantane-based molecules as antiviral agents. This underscores the importance of adamantane derivatives in developing new treatments for viral infections (Moiseev et al., 2012).

Synthesis of Benzimidazole Derivatives

The synthesis of novel benzimidazole-5(6)-carboxamide derivatives bearing the adamantane moiety has been explored, indicating the versatility of adamantane derivatives in medicinal chemistry. These derivatives were synthesized through various chemical transformations, illustrating the adaptability of adamantane-based compounds in synthesizing heterocyclic compounds with potential pharmacological applications (Soselia et al., 2020).

Catalysis and Chemical Transformations

Adamantane derivatives have been utilized in catalytic processes and chemical transformations, showcasing their role in facilitating various synthetic pathways. For instance, the synthesis of N-Aryladamantane-1-carboxamides using phosphorus trichloride demonstrates the utility of adamantane in organic synthesis, providing efficient routes to carboxamide derivatives (Shishkin et al., 2020).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-[(6-oxopyran-3-carbonyl)amino]adamantane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-23-16(22)17-5-11-4-12(6-17)8-18(7-11,10-17)19-15(21)13-2-3-14(20)24-9-13/h2-3,9,11-12H,4-8,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBSCAOBBJWEIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=COC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2744217.png)

![N-[(2-methoxyphenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2744218.png)

![N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2744222.png)

![N-(3-acetylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2744225.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2744227.png)

![N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2744229.png)

![6-Acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2744233.png)

![4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-7-methyl-2H-chromen-2-one](/img/structure/B2744234.png)

![{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol](/img/structure/B2744238.png)